![molecular formula C10H20ClN3 B12350777 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine CAS No. 1856060-22-4](/img/structure/B12350777.png)
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is a chemical compound with the molecular formula C10H20ClN3. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, followed by purification processes such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Applications De Recherche Scientifique
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit well in the active site of certain enzymes, leading to its biological effects . The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and resulting in its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other pyrazole derivatives . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
1856060-22-4 |
|---|---|
Formule moléculaire |
C10H20ClN3 |
Poids moléculaire |
217.74 g/mol |
Nom IUPAC |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-8(2)5-11-6-10-7-12-13(4)9(10)3;/h7-8,11H,5-6H2,1-4H3;1H |
Clé InChI |
MYIKLUCRRWJJTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)CNCC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
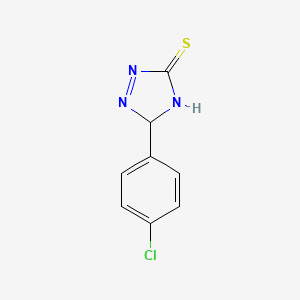

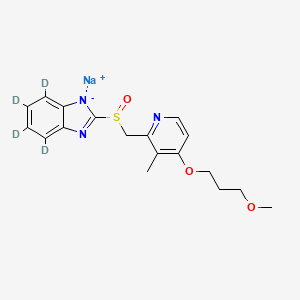
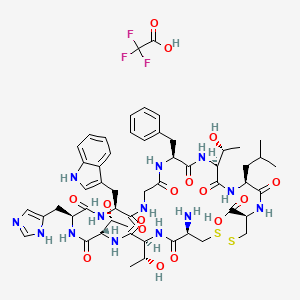

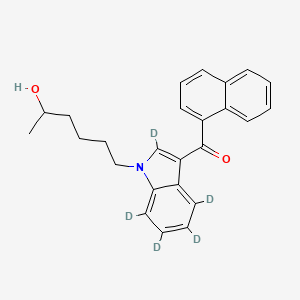


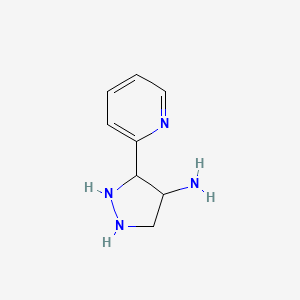
![1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350757.png)
![5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12350765.png)
![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)
